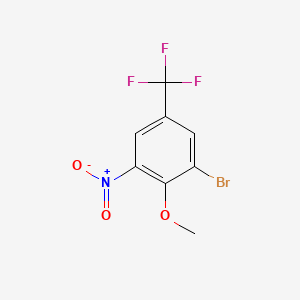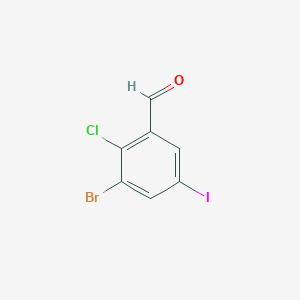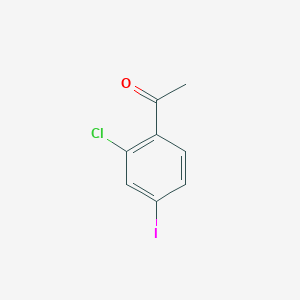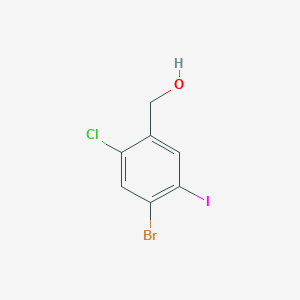
4-Bromo-2-chloro-5-iodobenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloro-5-iodobenzyl alcohol is an organic compound with the molecular formula C7H5BrClIO. It is a benzyl alcohol derivative where the benzene ring is substituted with bromine, chlorine, and iodine atoms. This compound is of interest due to its unique combination of halogen atoms, which can impart distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-iodobenzyl alcohol typically involves multi-step organic reactions. One common method is the halogenation of benzyl alcohol derivatives. The process may include:
Bromination: Introducing a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Adding a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Iodination: Incorporating an iodine atom using iodine (I2) or iodinating reagents like potassium iodide (KI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process must be carefully controlled to ensure the correct substitution pattern and high purity of the final product. This often involves the use of automated reactors and precise monitoring of reaction conditions.
化学反应分析
Types of Reactions
4-Bromo-2-chloro-5-iodobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The halogen atoms can be reduced to form less substituted benzyl alcohol derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: 4-Bromo-2-chloro-5-iodobenzaldehyde or 4-Bromo-2-chloro-5-iodobenzoic acid.
Reduction: 4-Bromo-2-chlorobenzyl alcohol or 4-Chloro-5-iodobenzyl alcohol.
Substitution: Compounds with azide, thiol, or other functional groups replacing the halogen atoms.
科学研究应用
4-Bromo-2-chloro-5-iodobenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Bromo-2-chloro-5-iodobenzyl alcohol depends on its specific application. In chemical reactions, the presence of multiple halogen atoms can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effects of the halogens can make the benzyl alcohol more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through halogen bonding or other interactions.
相似化合物的比较
Similar Compounds
4-Bromo-2-chlorobenzyl alcohol: Lacks the iodine atom, which can affect its reactivity and applications.
2-Bromo-5-iodobenzyl alcohol: Similar structure but different substitution pattern, leading to distinct chemical properties.
4-Chloro-2-iodobenzyl alcohol: Another related compound with a different halogen arrangement.
Uniqueness
4-Bromo-2-chloro-5-iodobenzyl alcohol is unique due to the presence of three different halogen atoms on the benzene ring. This combination can provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The specific arrangement of halogens can also influence the compound’s interactions in biological systems, potentially leading to unique pharmacological properties.
属性
IUPAC Name |
(4-bromo-2-chloro-5-iodophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUUCWKZFBJYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
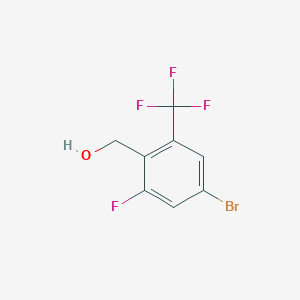
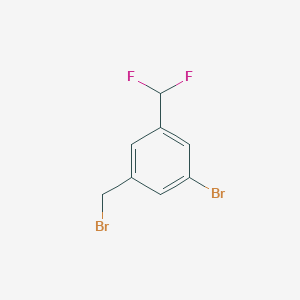
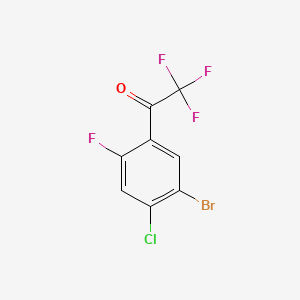
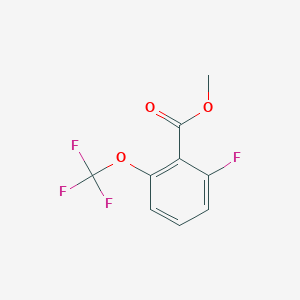
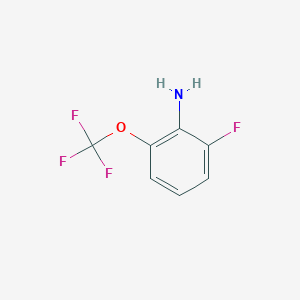
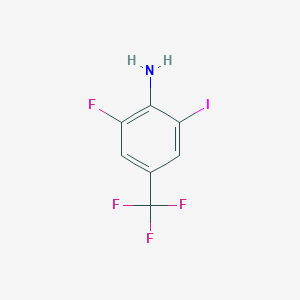
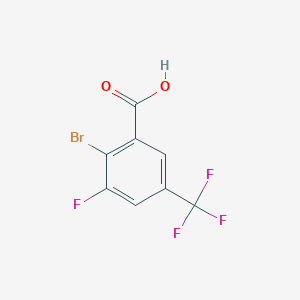
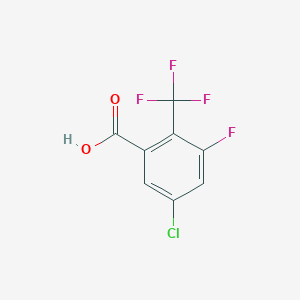
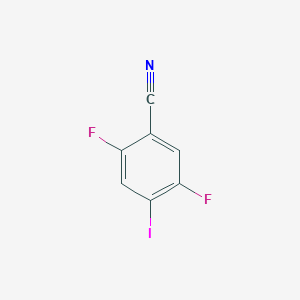
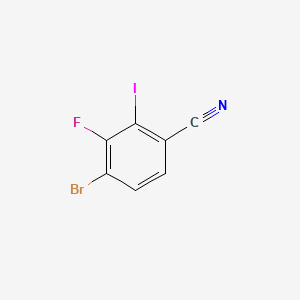
![2-Bromo-1-[2-bromo-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B8240468.png)
